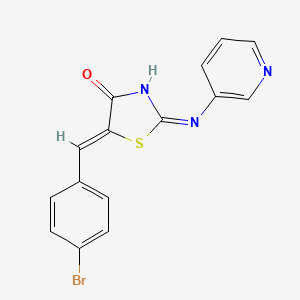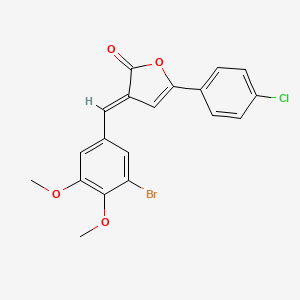
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one, also known as BBPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPT belongs to the class of thiazole derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one is not fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation. In addition, 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the replication of hepatitis C virus, suggesting its potential use as an anti-viral agent.
実験室実験の利点と制限
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to have low solubility in water, which can limit its bioavailability. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the research on 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its use in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of more potent and selective derivatives of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
合成法
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromobenzaldehyde and 2-amino-3-picoline in the presence of ammonium acetate and acetic acid. The resulting compound is then treated with thiosemicarbazide to obtain 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one. The yield of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one obtained through this method is high, making it a cost-effective and convenient method for large-scale synthesis.
科学的研究の応用
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to possess anti-viral activity against the hepatitis C virus.
特性
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-5-3-10(4-6-11)8-13-14(20)19-15(21-13)18-12-2-1-7-17-9-12/h1-9H,(H,18,19,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMQPYRMPYTPX-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6121905.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6121917.png)
![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)

![1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6121960.png)
![ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)
![3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6121973.png)
![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)